4-(3-Bromo-4-fluorophenyl)-5-chloro-1-ethyl-1H-pyrazolo[3,4-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromo-4-fluorophenyl)-5-chloro-1-ethyl-1H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that belongs to the pyrazolopyridazine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridazine ring, with various substituents such as bromo, fluoro, chloro, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-fluorophenyl)-5-chloro-1-ethyl-1H-pyrazolo[3,4-c]pyridazine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid The reaction is usually carried out under reflux conditions in ethanol, with glacial acetic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-fluorophenyl)-5-chloro-1-ethyl-1H-pyrazolo[3,4-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (bromo, fluoro, and chloro) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: Suzuki coupling reactions with aryl boronic acids can introduce additional substituents on the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridazine derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-fluorophenyl)-5-chloro-1-ethyl-1H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine fused ring structure but differ in the position and type of substituents.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar core structure but with a pyrimidine ring instead of a pyridazine ring.
Uniqueness
4-(3-Bromo-4-fluorophenyl)-5-chloro-1-ethyl-1H-pyrazolo[3,4-c]pyridazine is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H9BrClFN4 |
---|---|
Molecular Weight |
355.59 g/mol |
IUPAC Name |
4-(3-bromo-4-fluorophenyl)-5-chloro-1-ethylpyrazolo[3,4-c]pyridazine |
InChI |
InChI=1S/C13H9BrClFN4/c1-2-20-13-8(6-17-20)11(12(15)18-19-13)7-3-4-10(16)9(14)5-7/h3-6H,2H2,1H3 |
InChI Key |
MOIBXYVFTOBXPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NN=C(C(=C2C=N1)C3=CC(=C(C=C3)F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.